4-Methyl-6-nitroquinoline
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Overview
Description
4-Methyl-6-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of a methyl group at the 4-position and a nitro group at the 6-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 4-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-nitroquinoline undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 4-Methyl-6-aminoquinoline.
Oxidation: this compound N-oxide.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Methyl-6-nitroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound can also inhibit specific enzymes or pathways in microorganisms, contributing to its biological activity .
Comparison with Similar Compounds
4-Methylquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroquinoline: Lacks the methyl group, which affects its overall properties and applications.
4-Methyl-8-nitroquinoline: Similar structure but with the nitro group at the 8-position, leading to different reactivity and applications.
Uniqueness: 4-Methyl-6-nitroquinoline is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
41037-30-3 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-methyl-6-nitroquinoline |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-5-11-10-3-2-8(12(13)14)6-9(7)10/h2-6H,1H3 |
InChI Key |
WWLAPGAGNRTWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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